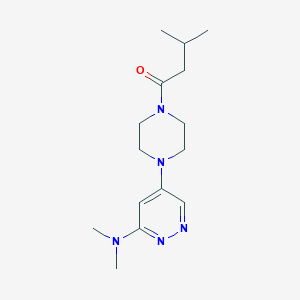
1-(2H-1,2,3,4-tetrazol-5-yl)cyclopentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2H-1,2,3,4-tetrazol-5-yl)cyclopentan-1-amine” is a derivative of tetrazole. Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications . Tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds .
Synthesis Analysis
The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . A series of 1-substituted 1H-1,2,3,4-tetrazole compounds have been synthesized in good yields from amines, triethyl orthoformate, and sodium azide through the catalyzed reaction .Molecular Structure Analysis
The tetrazole is a five-membered aza compound with 6π electrons. The Huckel 6π electrons are satisfied by four π electrons of the ring and one loan pair of electrons of nitrogen . The acidic nature of tetrazole is similar to corresponding carboxylic acids, but there is a difference in annular tautomerism of ring tetrazoles to carboxylic acids .Chemical Reactions Analysis
Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . It undergoes reaction with few active metals and produces new compounds which are explosives to shocks . It involves exothermic reactions with reducing agents .Physical And Chemical Properties Analysis
Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . These are burst vigorously on exposed to shock, fire, and heat on friction .Aplicaciones Científicas De Investigación
Tetrazole Synthesis and Applications
Synthesis Techniques
Tetrazoles can be synthesized through various methods, including the classical [3+2] cycloaddition of azides with nitriles. Recent advancements have introduced more efficient and eco-friendly synthetic routes. For instance, Reed and Jeanneret (2021) developed a simple approach for the synthesis of 2,5-disubstituted tetrazoles, highlighting the versatility of tetrazoles in synthetic chemistry Reed & Jeanneret, 2021.
Biological and Medicinal Chemistry
Tetrazoles find extensive applications in medicinal chemistry as bioisosteres for carboxylic acids and amides, owing to their ability to mimic these functional groups while offering enhanced metabolic stability. Mittal and Awasthi (2019) reviewed the role of 5-substituted 1H-tetrazoles in drug development, highlighting their incorporation in clinical drugs like losartan, cefazolin, and alfentanil Mittal & Awasthi, 2019.
Materials Science
In materials science, tetrazoles are explored for their high nitrogen content, making them potential candidates for energy-rich materials. Srinivas, Ghule, and Muralidharan (2014) synthesized imidazole, 1,2,4-triazole, and tetrazole-based molecules for applications in nitrogen-rich gas generators, demonstrating the versatility of tetrazoles in designing high-energy materials Srinivas, Ghule, & Muralidharan, 2014.
Mecanismo De Acción
Target of Action
Tetrazoles, a class of compounds to which this molecule belongs, are known to have diverse biological applications, predominantly in the area of material and medicinal chemistry .
Mode of Action
Tetrazoles, in general, act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . They possess both electron-donating and electron-withdrawing properties, which can influence their interactions with biological targets .
Biochemical Pathways
Tetrazoles are known to have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive activities .
Result of Action
Tetrazoles are known to have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Safety and Hazards
Direcciones Futuras
Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications . The synthesis of tetrazole derivatives can be approached in eco-friendly ways . This opens up new possibilities for the development of more efficient and environmentally friendly synthesis methods in the future.
Propiedades
IUPAC Name |
1-(2H-tetrazol-5-yl)cyclopentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N5/c7-6(3-1-2-4-6)5-8-10-11-9-5/h1-4,7H2,(H,8,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOFCRBEHCEGAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=NNN=N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-fluoro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2724883.png)
![4-(3-fluorophenyl)-6-(3-phenylpropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2724884.png)
![(E)-2-cyano-N-cyclopentyl-3-(2-(2-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylamide](/img/structure/B2724885.png)

![N-benzo[g][1,3]benzothiazol-2-yl-3-nitrobenzamide](/img/structure/B2724890.png)

![2-[(5-Fluorosulfonyloxypyridine-3-carbonyl)-methylamino]-4-methylpyrimidine](/img/structure/B2724893.png)

![6-(3-Chloro-4-methylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2724895.png)
![Ethyl 5-(2,5-dimethylfuran-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2724896.png)


![2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2724903.png)
